molecular formula C23H25N3O4S B2875087 4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958717-01-6

4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2875087
CAS RN: 958717-01-6
M. Wt: 439.53
InChI Key: OOOGUJJLSYGWMN-UHFFFAOYSA-N
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Description

Compounds with similar structures often belong to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyrazole ring and a phenyl group . The exact structure of your compound would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation, a process that is not well developed . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be determined .

Scientific Research Applications

Practical Synthesis of Analogous Compounds

Research on structurally analogous compounds, such as CCR5 antagonists, demonstrates the importance of practical synthesis methods in developing pharmaceutical agents. For instance, T. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the significance of innovative synthesis techniques in medicinal chemistry T. Ikemoto et al., 2005.

Heterocyclic Synthesis

Heterocyclic compounds play a crucial role in developing new therapeutic agents. R. Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to various derivatives with potential biological activities. Such research underlines the versatility of heterocyclic chemistry in drug development and other scientific applications R. Mohareb et al., 2004.

Antimicrobial and Antioxidant Activities

The search for new antimicrobial and antioxidant agents is a critical area of research. J. Rangaswamy et al. (2017) synthesized a new class of compounds demonstrating significant antimicrobial and antioxidant activities. This research exemplifies how structural modifications can lead to substances with valuable biological properties J. Rangaswamy et al., 2017.

Synthesis and Biological Evaluation

The synthesis and biological evaluation of new compounds are essential steps in drug discovery. A. S. Hassan et al. (2014) synthesized new pyrazole derivatives, evaluating their cytotoxic activity against cancer cells. Such studies are crucial for identifying new therapeutic candidates with potential anticancer properties A. S. Hassan et al., 2014.

Mechanism of Action

The mechanism of action for similar compounds often involves inhibition of certain enzymes. For example, some compounds are selective COX-2 inhibitors .

Future Directions

The future directions for research on similar compounds often involve further development of synthesis methods, such as the protodeboronation of pinacol boronic esters , and exploration of their potential uses in various fields.

properties

IUPAC Name

4-butoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-3-4-13-30-19-9-5-16(6-10-19)23(27)24-22-20-14-31(28)15-21(20)25-26(22)17-7-11-18(29-2)12-8-17/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGUJJLSYGWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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